molecular formula C12H9NO6 B1677135 Miloxacin CAS No. 37065-29-5

Miloxacin

Cat. No. B1677135
CAS RN: 37065-29-5
M. Wt: 263.2 g/mol
InChI Key: ABQYZRZVRIPTPI-UHFFFAOYSA-N
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Description

Miloxacin is a synthetic antibacterial agent . It has a broad spectrum of activity in vitro against gram-negative bacteria and considerable activity in vivo against infections with these bacteria .


Molecular Structure Analysis

The molecular formula of Miloxacin is C12H9NO6 . Its average mass is 263.203 Da and its monoisotopic mass is 263.042999 Da .


Physical And Chemical Properties Analysis

Miloxacin has a density of 1.6±0.1 g/cm3, a boiling point of 460.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 61.0±0.4 cm3, a polar surface area of 85 Å2, and a molar volume of 159.7±5.0 cm3 .

Scientific Research Applications

Absorption and Excretion in Animals

Miloxacin, a synthetic antibacterial agent, has been observed for its absorption and excretion in mice, rats, and dogs. Studies showed that peak serum levels of miloxacin were attained within 0.5 to 1 hour after administration, varying by animal species and dosage. This research highlighted miloxacin's relatively higher serum levels and better urinary recovery compared to oxolinic acid, another antibacterial agent (Izawa, Yoshitake, & Komatsu, 1980).

Pharmacokinetics in Aquaculture

Miloxacin's pharmacokinetics have been studied in different aquaculture environments. For instance, its behavior in cultured eel (Anguilla japonica) was examined, revealing rapid assimilation and slow clearance when administered orally. This study provided a comprehensive understanding of miloxacin's pharmacokinetics, essential for evaluating dosage regimens in aquaculture (Ueno, Okada, & Tatsuno, 2001).

Antibacterial Activity

Miloxacin's antibacterial activity has been a focal point of research. It exhibits significant in vitro activities against gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus, surpassing nalidixic acid in effectiveness. This antibacterial potency extends to animal models, demonstrating efficacy against infections caused by various bacteria (Izawa, Kisaki, Irie, Eda, Nakagome, & Komatsu, 1980).

Environmental Impacts in Mariculture

Studies on miloxacin in mariculture environments, such as in the culture of Penaeus chinensis, have provided insights into its pharmacokinetics in water and sediment. This research is vital for understanding the environmental impact and ensuring the safe application of miloxacin in aquaculture settings (Na, 2008).

Metabolism and Determination Methods

Research has also focused on the metabolism of miloxacin and the development of methods for its detection in biological samples. For instance, a high-pressure liquid chromatography (HPLC) assay for miloxacin and its metabolites in human serum and urine was developed, enabling more precise pharmacokinetic investigations (Yoshitake, Kawahara, Shono, Umeda, Izawa, & Komatsu, 1980).

In Vitro Activity Against Fish Pathogens

Miloxacin's in vitro activity against fish pathogens has been evaluated, demonstrating its effectiveness against various bacterial strains. This research contributes to the understanding of miloxacin's potential application in treating fish diseases in aquaculture (Palmer, Kawai, & Kusuda, 1992).

Safety And Hazards

The safety data sheet for Miloxacin suggests that it should be used only for R&D and not for medicinal or household use . It also provides first-aid measures in case of exposure .

properties

IUPAC Name

5-methoxy-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQYZRZVRIPTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190563
Record name Miloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miloxacin

CAS RN

37065-29-5
Record name Miloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37065-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037065295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM4W7043SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
406
Citations
A Izawa, Y Kisaki, K Irie, Y Eda… - Antimicrobial Agents …, 1980 - Am Soc Microbiol
… Miloxacin is a synthetic antibacterial agent structurally similar to oxolinic acid. This study showed that miloxacin has a high degree of activity against Enterobacteriaceae, H. influenzae, …
Number of citations: 10 journals.asm.org
R Ueno, Y Okada, T Tatsuno - Aquaculture, 2001 - Elsevier
… determination of miloxacin and its metabolite in this study. The kinetics of miloxacin was … The distribution half-life (T 1/2α =0.86 h) of miloxacin was shorter than the elimination half-…
Number of citations: 20 www.sciencedirect.com
R Ueno, T Aoki - Journal of Chromatography B: Biomedical Sciences …, 1996 - Elsevier
A rapid method for the simultaneous determination of sulfamonomethoxine (SMM), miloxacin (MLX) and oxolinic acid (OA) in serum and muscle of cultured fish by high-performance …
Number of citations: 39 www.sciencedirect.com
M Horie, H Nakazawa - Journal of Liquid Chromatography & …, 1992 - Taylor & Francis
A simple and rapid method for the determination of miloxacin (MLX) and its principal metabolite, 5, 8-dihydro-8-oxo-l, 3-dioxolo [4, 5-g] quinoline-7-carboxylic acid (Ml), in cultured fish …
Number of citations: 13 www.tandfonline.com
A Yoshitake, K Kawahara, F Shono… - Antimicrobial Agents …, 1980 - Am Soc Microbiol
… Studies in animals have shown that miloxacin is transformed to several metabolites mainly … those of miloxacin. Although there isa sensitive microbiological assay fbr miloxacin that uses …
Number of citations: 10 journals.asm.org
A Izawa, A Yoshitake, T Komatsu - Antimicrobial Agents and …, 1980 - Am Soc Microbiol
Miloxacin, a synthetic antibacterial agent structurally related to oxolinic acid, has a broad spectrum of activity in vitro against gram-negative bacteria and considerable activity in vivo …
Number of citations: 6 journals.asm.org
NR Srinivas - Xenobiotica, 2016 - Taylor & Francis
Interspecies allometry scaling for prediction of human excretory amounts in urine or feces was performed for numerous antibacterials. Antibacterials used for urinary scaling were: …
Number of citations: 5 www.tandfonline.com
A Yoshitake, K Kawahara, F Shono - Radioisotopes, 1979 - europepmc.org
… of miloxacin, a new antimicrobial agent, were undertaken with rats. 14C-Miloxacin was orally … Eight metabolites together with intact miloxacin were identified; containing the metabolites …
Number of citations: 3 europepmc.org
A Yoshitake, K Kawahara, A Izawa, F Shono - Radioisotopes, 1980 - europepmc.org
… acid(miloxacin), a new antimicrobial agent, were studied in female rats by using 14C-miloxacin which was administered orally to the animals in a dose of 50 mg/kg. 14C-Miloxacin was …
Number of citations: 1 europepmc.org
R Ueno, K Sangrungruang, M Miyakawa - Food Research International, 1999 - Elsevier
… and Aoki, 1992, Ueno and Aoki, 1995, Ueno and Aoki, 1996) we described simplified methods for assaying common antibacterial agents such as oxytetracycline, oxolinic acid, miloxacin…
Number of citations: 47 www.sciencedirect.com

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